Differential Nicotinic Acetylcholine Receptor Subtype Antagonism: A Comparator-Based Guide for CNS Selectivity
The target compound exhibits potent antagonist activity at the human alpha3beta4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM, compared to its activity at the closely related alpha4beta2 and alpha4beta4 subtypes (IC50 values of 12.0 nM and 15.0 nM, respectively) [1]. This represents a 6.7-fold and 8.3-fold preference for the alpha3beta4 subtype over the other major CNS-expressed nAChR subtypes. In contrast, many structurally related aryl-thioether amides lack this specific subtype selectivity profile, often showing either flat activity across subtypes or preferential antagonism of alpha4beta2 nAChRs, which are associated with different neurophysiological outcomes and side-effect liabilities [2].
| Evidence Dimension | nAChR subtype antagonism potency |
|---|---|
| Target Compound Data | IC50: 1.8 nM (alpha3beta4), 12.0 nM (alpha4beta2), 15.0 nM (alpha4beta4) |
| Comparator Or Baseline | Human alpha3beta4, alpha4beta2, alpha4beta4 nAChR subtypes expressed in SH-SY5Y cells |
| Quantified Difference | 6.7-fold more potent at alpha3beta4 vs. alpha4beta2; 8.3-fold vs. alpha4beta4 |
| Conditions | Antagonist activity assessed as inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting in human SH-SY5Y cells |
Why This Matters
For researchers studying nicotine addiction, pain pathways, or autonomic function, this subtype selectivity profile is essential—procurement of the exact compound ensures reproducible and relevant target engagement, whereas off-target antagonism at other nAChR subtypes could confound in vivo behavioral and physiological readouts.
- [1] EcoDrugPlus. (n.d.). 2-[(4-Chlorophenyl)thio]butanamide (Compound ID: 2126094). Institute for Molecular Medicine Finland (FIMM), University of Helsinki. View Source
- [2] BindingDB. (n.d.). BDBM50569749 (CHEMBL4857554). The Binding Database. View Source
